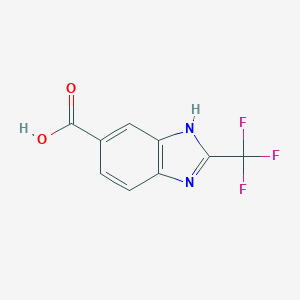

2-Trifluoromethyl-1H-benzoimidazole-5-carboxylic acid

Description

The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Irritant, and the GHS signal word is WarningThe storage condition is unknown. Please store according to label instructions upon receipt of goods.

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

IUPAC Name |

2-(trifluoromethyl)-3H-benzimidazole-5-carboxylic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H5F3N2O2/c10-9(11,12)8-13-5-2-1-4(7(15)16)3-6(5)14-8/h1-3H,(H,13,14)(H,15,16) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

KGOXEOVTUNSMPR-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC2=C(C=C1C(=O)O)NC(=N2)C(F)(F)F | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H5F3N2O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID30349419 | |

| Record name | 2-Trifluoromethyl-1H-benzoimidazole-5-carboxylic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30349419 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

230.14 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

82791-93-3 | |

| Record name | 2-Trifluoromethyl-1H-benzoimidazole-5-carboxylic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30349419 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 2-(trifluoromethyl)-1H-1,3-benzodiazole-5-carboxylic acid | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Foundational & Exploratory

A Comprehensive Technical Guide on the Synthesis and Characterization of 2-Trifluoromethyl-1H-benzoimidazole-5-carboxylic Acid

For Researchers, Scientists, and Drug Development Professionals

This whitepaper provides an in-depth guide to the synthesis and characterization of 2-Trifluoromethyl-1H-benzoimidazole-5-carboxylic acid, a fluorinated heterocyclic compound of significant interest in medicinal chemistry and materials science. The introduction of the trifluoromethyl group can substantially alter the physicochemical and biological properties of the benzimidazole scaffold, making this compound a valuable building block for the development of novel therapeutic agents and functional materials.

Synthesis of this compound

The primary synthetic route to this compound is the Phillips cyclocondensation reaction. This method involves the condensation of a substituted o-phenylenediamine with a carboxylic acid under acidic conditions. For the target molecule, the reaction proceeds between 3,4-diaminobenzoic acid and trifluoroacetic acid.

A plausible reaction scheme is as follows:

Caption: Synthesis of this compound.

Experimental Protocol

The following is a representative experimental protocol for the synthesis of this compound:

-

Reaction Setup: In a round-bottom flask equipped with a reflux condenser, combine 3,4-diaminobenzoic acid (1.0 eq) with an excess of trifluoroacetic acid (TFA) or in a solution of 4M hydrochloric acid. The use of an acidic medium is crucial for the cyclization step.

-

Heating: The reaction mixture is heated to reflux (typically around 100-120 °C) for a period of 4 to 12 hours. The progress of the reaction should be monitored by Thin Layer Chromatography (TLC).

-

Work-up: After the reaction is complete, the mixture is cooled to room temperature. The acidic solution is then carefully neutralized with a base, such as a saturated solution of sodium bicarbonate or ammonium hydroxide, until the product precipitates out.

-

Isolation and Purification: The resulting solid precipitate is collected by vacuum filtration, washed with cold water to remove any remaining salts, and then dried. Further purification can be achieved by recrystallization from a suitable solvent system, such as ethanol/water, to yield the final product.

Characterization

The structural confirmation and purity assessment of the synthesized this compound are performed using various spectroscopic and analytical techniques.

Physicochemical and Spectroscopic Data

| Property | Expected Value |

| Molecular Formula | C₉H₅F₃N₂O₂ |

| Molecular Weight | 230.15 g/mol |

| Appearance | Off-white to light brown solid |

| Melting Point | >300 °C (decomposes) (Predicted) |

| ¹H NMR (DMSO-d₆) | δ 13.5-14.5 (br s, 1H, COOH), δ 13.0-13.5 (br s, 1H, NH), δ 8.2-8.3 (d, 1H, Ar-H), δ 7.9-8.0 (dd, 1H, Ar-H), δ 7.7-7.8 (d, 1H, Ar-H) ppm (Predicted based on similar structures) |

| ¹³C NMR (DMSO-d₆) | δ 168-170 (C=O), δ 145-150 (q, N-C-N), δ 118-122 (q, CF₃), other aromatic carbons in the range of δ 110-140 ppm (Predicted) |

| ¹⁹F NMR (DMSO-d₆) | δ -60 to -65 ppm (s, CF₃) (Predicted) |

| IR (KBr) | 3400-2500 cm⁻¹ (O-H and N-H stretching), 1700-1680 cm⁻¹ (C=O stretching), 1300-1100 cm⁻¹ (C-F stretching)[1] |

| Mass Spectrometry (ESI-) | m/z 229.02 [M-H]⁻[2] |

Experimental Workflow for Characterization

The following diagram illustrates a typical workflow for the characterization of the synthesized compound.

Caption: Experimental workflow for the characterization of the target compound.

Potential Applications and Biological Significance

Benzimidazole derivatives are known to exhibit a wide range of biological activities, and the introduction of a trifluoromethyl group can enhance these properties due to increased metabolic stability and lipophilicity. While the specific biological profile of this compound is still under investigation, related compounds have shown potential as antiparasitic agents and ferroptosis inducers.[3][4] The carboxylic acid functionality also provides a convenient handle for further chemical modifications, such as amide bond formation, to create libraries of new chemical entities for drug discovery programs.

The diagram below illustrates a potential mechanism of action for a drug candidate derived from this core structure, targeting a hypothetical signaling pathway.

Caption: Hypothetical signaling pathway inhibited by a derivative.

Conclusion

This technical guide has outlined a robust methodology for the synthesis of this compound and provided a comprehensive overview of the necessary characterization techniques. The presented data and protocols offer a solid foundation for researchers and scientists working in the fields of medicinal chemistry and drug development to further explore the potential of this and related fluorinated benzimidazole compounds. The unique properties conferred by the trifluoromethyl group make this scaffold a promising starting point for the design of novel bioactive molecules.

References

- 1. 2-Trifluoromethylbenzimidazole [webbook.nist.gov]

- 2. 2-(Trifluoromethyl)-1H-benzimidazole | C8H5F3N2 | CID 67560 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 3. Discovery and optimization of 2-(trifluoromethyl)benzimidazole derivatives as novel ferroptosis inducers in vitro and in vivo - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. Synthesis and biological activity of 2-(trifluoromethyl)-1H-benzimidazole derivatives against some protozoa and Trichinella spiralis - PubMed [pubmed.ncbi.nlm.nih.gov]

Spectroscopic Profile of 2-Trifluoromethyl-1H-benzoimidazole-5-carboxylic acid: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the expected spectroscopic data for the compound 2-Trifluoromethyl-1H-benzoimidazole-5-carboxylic acid. Due to the limited availability of directly published experimental spectra for this specific molecule, this document compiles predicted and extrapolated data based on the analysis of structurally similar compounds and established spectroscopic principles. This guide is intended to assist researchers in the identification, characterization, and quality control of this important heterocyclic compound, which holds potential in medicinal chemistry and drug development.

Chemical Structure and Properties

IUPAC Name: 2-(Trifluoromethyl)-1H-benzo[d]imidazole-5-carboxylic acid Molecular Formula: C₉H₅F₃N₂O₂ Molecular Weight: 246.15 g/mol

The structure combines a benzimidazole core, a trifluoromethyl group at the 2-position, and a carboxylic acid group at the 5-position. These features are expected to give rise to a unique spectroscopic fingerprint.

Spectroscopic Data Summary

The following tables summarize the anticipated Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS) data for this compound.

Nuclear Magnetic Resonance (NMR) Spectroscopy

Table 1: Predicted ¹H NMR Spectral Data (Solvent: DMSO-d₆)

| Chemical Shift (δ, ppm) | Multiplicity | Integration | Assignment |

| ~13.0 - 13.5 | Broad Singlet | 1H | Carboxylic acid proton (-COOH) |

| ~12.5 - 13.0 | Broad Singlet | 1H | Imidazole proton (N-H) |

| ~8.2 | Singlet | 1H | Aromatic proton (H-4) |

| ~7.9 | Doublet | 1H | Aromatic proton (H-6) |

| ~7.7 | Doublet | 1H | Aromatic proton (H-7) |

Note: Chemical shifts are approximate and can be influenced by solvent and concentration. The N-H proton of the imidazole ring is typically observed as a broad singlet in the downfield region of the spectrum, often between 12.0 and 13.6 ppm in DMSO-d₆.[1]

Table 2: Predicted ¹³C NMR Spectral Data (Solvent: DMSO-d₆)

| Chemical Shift (δ, ppm) | Assignment |

| ~167 | Carboxylic acid carbon (-COOH) |

| ~145 | Imidazole carbon (C-2) |

| ~142 | Aromatic carbon (C-7a) |

| ~138 | Aromatic carbon (C-3a) |

| ~127 | Aromatic carbon (C-5) |

| ~125 | Aromatic carbon (C-6) |

| ~120 (quartet) | Trifluoromethyl carbon (-CF₃) |

| ~118 | Aromatic carbon (C-4) |

| ~115 | Aromatic carbon (C-7) |

Note: The signal for the trifluoromethyl carbon will appear as a quartet due to coupling with the fluorine atoms. Carboxyl carbon atoms typically absorb in the range of 165 to 185 δ in the ¹³C NMR spectrum.[2]

Infrared (IR) Spectroscopy

Table 3: Predicted IR Absorption Bands

| Wavenumber (cm⁻¹) | Intensity | Assignment |

| 3300 - 2500 | Broad | O-H stretch (Carboxylic acid) |

| ~3100 | Medium | N-H stretch (Imidazole) |

| ~3050 | Medium | Aromatic C-H stretch |

| 1710 - 1680 | Strong | C=O stretch (Carboxylic acid) |

| ~1620, ~1500 | Medium | C=C and C=N stretching (Aromatic and Imidazole rings) |

| ~1300 | Strong | C-O stretch and O-H bend |

| ~1250, ~1150 | Strong | C-F stretch (Trifluoromethyl group) |

Note: The O-H stretch of a carboxylic acid appears as a very broad band.[3] The carbonyl (C=O) stretch is typically strong and sharp.[2][3]

Mass Spectrometry (MS)

Table 4: Predicted Mass Spectrometry Data

| m/z (Mass-to-Charge Ratio) | Ion |

| 246 | [M]⁺ (Molecular Ion) |

| 229 | [M-OH]⁺ |

| 201 | [M-COOH]⁺ |

| 177 | [M-CF₃]⁺ |

Note: Fragmentation patterns can vary depending on the ionization technique used.

Experimental Protocols

The following are detailed, generalized protocols for obtaining the spectroscopic data.

NMR Spectroscopy

Protocol for ¹H and ¹³C NMR Analysis of Benzimidazole Derivatives

-

Sample Preparation:

-

Accurately weigh 5-25 mg of the this compound sample into a clean, dry vial.[1]

-

Add approximately 0.6-0.7 mL of a suitable deuterated solvent (e.g., DMSO-d₆).[1] DMSO-d₆ is often preferred for benzimidazole derivatives as it effectively dissolves many of them and allows for the observation of the N-H proton.[1]

-

Gently agitate the vial to ensure complete dissolution of the sample.

-

Using a Pasteur pipette plugged with a small amount of glass wool, filter the solution directly into a clean, dry 5 mm NMR tube to remove any particulate matter.[1]

-

Cap the NMR tube and label it appropriately.

-

Clean the exterior of the NMR tube with a lint-free tissue dampened with isopropanol or acetone before insertion into the spectrometer.[1]

-

-

Instrument Parameters (400 MHz Spectrometer):

-

¹H NMR:

-

Acquire the spectrum at a frequency of 400 MHz.

-

Set the spectral width to cover the expected range of proton signals (e.g., 0-15 ppm).

-

Use a sufficient number of scans to obtain a good signal-to-noise ratio.

-

-

¹³C NMR:

-

Acquire the spectrum at a frequency of 100 MHz.

-

Set the spectral width to cover the expected range of carbon signals (e.g., 0-200 ppm).

-

Employ proton decoupling to simplify the spectrum.

-

-

IR Spectroscopy

Protocol for Attenuated Total Reflectance (ATR) FT-IR Analysis

-

Sample Preparation:

-

Place a small, solid sample of this compound directly onto the ATR crystal.

-

Ensure good contact between the sample and the crystal by applying pressure using the instrument's pressure arm.

-

-

Instrument Parameters:

-

Collect a background spectrum of the clean, empty ATR crystal.

-

Collect the sample spectrum over a range of 4000-400 cm⁻¹.

-

Co-add a sufficient number of scans (e.g., 16 or 32) to achieve a high-quality spectrum.

-

The instrument software will automatically ratio the sample spectrum to the background spectrum to produce the final absorbance or transmittance spectrum.

-

Mass Spectrometry

Protocol for Electrospray Ionization (ESI) Mass Spectrometry

-

Sample Preparation:

-

Prepare a dilute solution of the sample (approximately 1 mg/mL) in a suitable solvent such as methanol or acetonitrile.

-

Further dilute the stock solution to a final concentration of approximately 10-100 µg/mL.

-

-

Instrument Parameters:

-

Infuse the sample solution into the ESI source at a constant flow rate (e.g., 5-10 µL/min).

-

Operate the mass spectrometer in either positive or negative ion mode to detect the molecular ion and relevant fragment ions.

-

Acquire the mass spectrum over a suitable m/z range (e.g., 50-500).

-

Visualization of Experimental Workflow

The following diagram illustrates a typical workflow for the synthesis and spectroscopic characterization of a target compound.

Caption: Workflow for Synthesis and Spectroscopic Characterization.

References

physical and chemical properties of 2-Trifluoromethyl-1H-benzoimidazole-5-carboxylic acid

For Researchers, Scientists, and Drug Development Professionals

Introduction

Benzimidazole derivatives are a significant class of heterocyclic compounds in medicinal chemistry and drug discovery, known for a wide range of biological activities, including antimicrobial, antiviral, and anticancer properties. The incorporation of a trifluoromethyl group can significantly enhance a molecule's metabolic stability, lipophilicity, and binding affinity to biological targets. This guide focuses on the physical and chemical properties of 2-Trifluoromethyl-1H-benzoimidazole-5-carboxylic acid, a molecule of interest for the development of novel therapeutics and other chemical applications.

Physicochemical Properties

While specific data for this compound is limited, the properties of its isomer, 5-Trifluoromethyl-1H-benzoimidazole-2-carboxylic acid (CAS: 2107-39-3), offer valuable insights.

Table 1: Physicochemical Data of 5-Trifluoromethyl-1H-benzoimidazole-2-carboxylic acid (Isomer Reference)

| Property | Value | Source |

| Molecular Formula | C₉H₅F₃N₂O₂ | [1] |

| Molecular Weight | 230.15 g/mol | [1] |

| Appearance | Light yellow solid | |

| Purity | ≥ 95% (HPLC) | |

| Storage Conditions | Store at 0-8°C |

Chemical Properties and Reactivity

The chemical reactivity of this compound is dictated by the benzimidazole ring system, the carboxylic acid group, and the trifluoromethyl substituent.

-

Benzimidazole Core: The benzimidazole moiety is aromatic and can undergo electrophilic substitution reactions. The nitrogen atoms can act as nucleophiles or bases.

-

Carboxylic Acid Group: The carboxylic acid functionality allows for the formation of salts, esters, amides, and other acid derivatives. It is a key handle for derivatization in drug discovery.

-

Trifluoromethyl Group: The electron-withdrawing nature of the trifluoromethyl group influences the acidity of the carboxylic acid and the reactivity of the benzimidazole ring. It also enhances the compound's stability towards metabolic degradation.

Experimental Protocols

The following are generalized experimental protocols for the synthesis and analysis of trifluoromethyl-substituted benzimidazole carboxylic acids, which can be adapted for the target compound.

Synthesis Protocol: Phillips-Ladenburg Condensation

A common method for synthesizing benzimidazoles is the condensation of an o-phenylenediamine with a carboxylic acid or its derivative.

Reaction Scheme:

Caption: General synthesis scheme for this compound.

Procedure:

-

Reaction Setup: In a round-bottom flask equipped with a reflux condenser, dissolve 3,4-diaminobenzotrifluoride (1 equivalent) in a suitable solvent such as 4M hydrochloric acid.

-

Addition of Reagent: Add trifluoroacetic acid (1.1 equivalents) to the solution.

-

Reaction: Heat the mixture to reflux for 4-6 hours.

-

Work-up: Cool the reaction mixture to room temperature. The product may precipitate out of the solution. If not, neutralize the solution with a base (e.g., sodium hydroxide) to induce precipitation.

-

Purification: Collect the crude product by filtration, wash with cold water, and recrystallize from a suitable solvent system (e.g., ethanol/water) to obtain the pure product.

Analytical Protocol: High-Performance Liquid Chromatography (HPLC)

HPLC is a standard method for assessing the purity and quantifying benzimidazole derivatives.

Table 2: HPLC Method Parameters

| Parameter | Condition |

| Column | C18 reverse-phase (e.g., 4.6 x 150 mm, 5 µm) |

| Mobile Phase | A: 0.1% Formic acid in WaterB: 0.1% Formic acid in Acetonitrile |

| Gradient | Start with 10% B, ramp to 90% B over 15 minutes, hold for 5 minutes, then return to initial conditions. |

| Flow Rate | 1.0 mL/min |

| Detection | UV at 254 nm and 280 nm |

| Injection Volume | 10 µL |

Biological Activity and Potential Applications

Trifluoromethylated benzimidazoles are known to exhibit a wide range of biological activities, making them attractive scaffolds for drug development.

-

Antimicrobial and Antifungal Activity: Many benzimidazole derivatives show potent activity against various strains of bacteria and fungi. The trifluoromethyl group can enhance this activity.[2][3]

-

Anticancer Activity: Some benzimidazole compounds have been investigated as potential anticancer agents, acting through various mechanisms such as inhibition of topoisomerase II.[4]

-

Antiparasitic Activity: Benzimidazoles are a well-established class of anthelmintic drugs.[5]

The potential biological activity of this compound makes it a valuable starting point for the synthesis of new therapeutic agents.

Signaling Pathway Example: Inhibition of a Hypothetical Kinase

The following diagram illustrates a hypothetical mechanism where a derivative of the title compound could act as a kinase inhibitor, a common mode of action for anticancer drugs.

Caption: Hypothetical kinase inhibition by a 2-trifluoromethyl-benzimidazole derivative.

Conclusion

This compound is a promising scaffold for the development of new molecules with potential applications in medicine and materials science. While specific data for this compound is scarce, information from its isomers and related benzimidazole derivatives provides a strong foundation for future research. The synthetic and analytical protocols outlined in this guide offer a starting point for researchers to explore the potential of this and similar compounds. Further investigation into the specific properties and biological activities of this compound is warranted to fully unlock its potential.

References

- 1. chemimpex.com [chemimpex.com]

- 2. Synthesis of Trifluoromethyl Benzimidazoles with Potential Anti-Microbial Activities | CoLab [colab.ws]

- 3. researchgate.net [researchgate.net]

- 4. Synthesis and antitumor activity of novel benzimidazole-5-carboxylic acid derivatives and their transition metal complexes as topoisomerease II inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. researchgate.net [researchgate.net]

Solubility Profile of 2-Trifluoromethyl-1H-benzoimidazole-5-carboxylic Acid in Organic Solvents: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Illustrative Solubility Data

Due to the absence of publicly available quantitative solubility data for 2-Trifluoromethyl-1H-benzoimidazole-5-carboxylic acid, the following table provides a representative summary of potential solubility values in a range of common organic solvents at ambient temperature. These values are for illustrative purposes only and should be experimentally verified.

| Organic Solvent | Chemical Class | Potential Solubility (g/L) at 25°C |

| Dimethyl Sulfoxide (DMSO) | Sulfoxide | High (> 100) |

| N,N-Dimethylformamide (DMF) | Amide | High (> 100) |

| Methanol | Alcohol | Moderate (10 - 50) |

| Ethanol | Alcohol | Moderate (10 - 50) |

| Acetone | Ketone | Low to Moderate (1 - 20) |

| Ethyl Acetate | Ester | Low (< 5) |

| Acetonitrile | Nitrile | Low (< 5) |

| Dichloromethane | Halogenated Hydrocarbon | Very Low (< 1) |

| Toluene | Aromatic Hydrocarbon | Very Low (< 1) |

| Heptane | Aliphatic Hydrocarbon | Insoluble (< 0.1) |

Note: These values are hypothetical and intended for guidance only. Actual solubility can be influenced by factors such as solvent purity, temperature, and the specific polymorphic form of the compound.

Experimental Protocol for Solubility Determination: Gravimetric Method

The gravimetric method is a widely used and reliable technique for determining the solubility of a solid compound in a liquid solvent.[1][2][3][4] This method involves preparing a saturated solution, separating the undissolved solid, and then determining the mass of the dissolved solute in a known volume or mass of the solvent by evaporating the solvent.

Materials and Equipment:

-

This compound

-

Selected organic solvents (analytical grade)

-

Analytical balance (accurate to ±0.1 mg)

-

Vials with screw caps

-

Constant temperature shaker or incubator

-

Syringe filters (e.g., 0.45 µm PTFE)

-

Pre-weighed evaporation dishes or vials

-

Oven or vacuum oven

-

Pipettes and other standard laboratory glassware

Procedure:

-

Preparation of Saturated Solution:

-

Add an excess amount of this compound to a vial containing a known volume of the selected organic solvent. The presence of undissolved solid is crucial to ensure saturation.

-

Seal the vial to prevent solvent evaporation.

-

Place the vial in a constant temperature shaker set to the desired temperature (e.g., 25°C).

-

Agitate the mixture for a sufficient period (e.g., 24-48 hours) to ensure that equilibrium is reached.

-

-

Separation of Undissolved Solid:

-

Once equilibrium is achieved, allow the vial to stand undisturbed at the set temperature for a short period to allow the excess solid to settle.

-

Carefully withdraw a known volume of the supernatant using a syringe fitted with a pre-conditioned filter (to remove any undissolved particles).

-

-

Determination of Solute Mass:

-

Dispense the filtered saturated solution into a pre-weighed, dry evaporation dish.

-

Record the exact volume and/or mass of the solution transferred.

-

Evaporate the solvent in a well-ventilated fume hood or using a gentle stream of nitrogen. For higher boiling point solvents, a vacuum oven at a suitable temperature may be used.

-

Once the solvent is completely evaporated, dry the dish containing the solid residue in an oven at a temperature below the compound's melting or decomposition point until a constant weight is achieved.[1]

-

-

Calculation of Solubility:

-

The solubility is calculated by dividing the mass of the dried solute by the volume of the solvent used to dissolve it. The results are typically expressed in g/L or mg/mL.

-

Experimental Workflow

References

CAS number and molecular structure of 2-Trifluoromethyl-1H-benzoimidazole-5-carboxylic acid

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of 2-Trifluoromethyl-1H-benzoimidazole-5-carboxylic acid, a fluorinated heterocyclic compound with significant potential in pharmaceutical and medicinal chemistry. This document details its chemical identity, molecular structure, synthesis, and known biological activities, presenting data in a clear and accessible format for researchers and drug development professionals.

Chemical Identity and Molecular Structure

This compound is a benzimidazole derivative characterized by a trifluoromethyl group at the 2-position and a carboxylic acid group at the 5-position of the benzimidazole core.

CAS Number: 82791-93-3

Molecular Formula: C₉H₅F₃N₂O₂

The presence of the trifluoromethyl group significantly influences the electronic properties and metabolic stability of the molecule, making it a valuable scaffold in drug design.

Molecular Structure:

The molecular structure of this compound is depicted below:

Physicochemical and Spectroscopic Data

Quantitative data for this compound and its related ester are summarized in the table below for easy reference and comparison.

| Property | Value | Compound |

| Molecular Weight | 230.15 g/mol | This compound |

| CAS Number | 82791-93-3 | This compound |

| Molecular Formula | C₁₀H₇F₃N₂O₂ | Methyl 2-(trifluoromethyl)-1H-benzoimidazole-5-carboxylate |

| CAS Number | 89426-88-0 | Methyl 2-(trifluoromethyl)-1H-benzoimidazole-5-carboxylate |

Synthesis

The primary synthetic route to 2-(trifluoromethyl)-1H-benzimidazole derivatives is the Phillips cyclocondensation reaction.[1] This method involves the condensation of a substituted 1,2-phenylenediamine with trifluoroacetic acid. For the synthesis of the title compound, 3,4-diaminobenzoic acid serves as the key starting material.

Experimental Protocol: Phillips Cyclocondensation

A general procedure for the synthesis of 2-(trifluoromethyl)-1H-benzimidazole derivatives is as follows:

-

Reaction Setup: A mixture of the appropriately substituted 1,2-phenylenediamine (1 equivalent) and trifluoroacetic acid (1.2 to 1.5 equivalents) is prepared in a suitable solvent, such as a high-boiling point alcohol or under neat conditions.

-

Reaction Conditions: The reaction mixture is heated to reflux for a period of 2 to 6 hours. The progress of the reaction can be monitored by thin-layer chromatography (TLC).

-

Work-up: Upon completion, the reaction mixture is cooled to room temperature. The resulting precipitate is collected by filtration.

-

Purification: The crude product is then purified by recrystallization from a suitable solvent system, such as ethanol/water, to yield the desired 2-(trifluoromethyl)-1H-benzimidazole derivative.

Note: This is a generalized protocol. Specific reaction conditions may need to be optimized for the synthesis of this compound.

Synthesis Workflow

Caption: Synthetic workflow for this compound.

Biological Activity and Potential Applications

Derivatives of 2-(trifluoromethyl)benzimidazole have demonstrated significant potential as antiparasitic agents.[1][2] These compounds exhibit in vitro activity against a range of protozoan parasites, including Giardia lamblia and Entamoeba histolytica, as well as the nematode Trichinella spiralis.[2][3]

Importantly, studies have indicated that the mechanism of action for these compounds does not involve the inhibition of tubulin polymerization, a common target for other benzimidazole-based anthelmintics.[2] This suggests a novel mode of action that warrants further investigation for the development of new antiparasitic drugs with potentially reduced cross-resistance to existing therapies.

The broad antiparasitic spectrum and unique mechanistic profile of 2-(trifluoromethyl)benzimidazole derivatives highlight their importance as lead compounds in drug discovery programs targeting parasitic diseases.

Drug Discovery and Development Logic

The following diagram illustrates a logical workflow for the investigation of this compound in a drug discovery context.

Caption: Logical workflow for drug discovery and development.

Conclusion

This compound represents a promising scaffold for the development of novel therapeutic agents, particularly in the field of antiparasitic drug discovery. Its synthesis via the robust Phillips cyclocondensation allows for the generation of a diverse range of derivatives for structure-activity relationship studies. Further research into its specific molecular targets and mechanism of action is crucial to fully exploit its therapeutic potential. This technical guide serves as a foundational resource for researchers embarking on the investigation and application of this versatile compound.

References

- 1. Synthesis and biological activity of 2-(trifluoromethyl)-1H-benzimidazole derivatives against some protozoa and Trichinella spiralis - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. Synthesis and antiparasitic activity of 2-(trifluoromethyl)-benzimidazole derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. researchgate.net [researchgate.net]

The Advent and Ascendance of Trifluoromethylated Benzimidazoles: A Technical Guide

An In-depth Exploration of the Discovery, History, and Therapeutic Potential of a Privileged Scaffold

Introduction

The benzimidazole scaffold, a bicyclic aromatic heterocycle, has long been recognized as a "privileged structure" in medicinal chemistry due to its presence in a wide array of biologically active compounds. Its structural similarity to naturally occurring purines allows for favorable interactions with various biological targets. The strategic incorporation of a trifluoromethyl (CF3) group, a bioisostere of the methyl group, has emerged as a powerful tool to enhance the therapeutic properties of benzimidazole-based agents. The strong electron-withdrawing nature of the CF3 group can significantly influence a molecule's lipophilicity, metabolic stability, and binding affinity to target proteins, often leading to improved potency and pharmacokinetic profiles. This technical guide provides a comprehensive overview of the discovery, historical development, and key therapeutic applications of trifluoromethylated benzimidazoles, intended for researchers, scientists, and professionals in drug development.

Historical Perspective: A Tale of Two Moieties

The journey of trifluoromethylated benzimidazoles is an intersection of two significant streams of chemical and pharmaceutical research: the discovery of the benzimidazole core and the advent of fluorine in medicinal chemistry.

The first synthesis of a benzimidazole derivative was reported by Hoebrecker in 1872. However, it wasn't until the mid-20th century that the therapeutic potential of this scaffold began to be systematically explored, with early reports on the antibacterial properties of benzimidazoles appearing in the 1940s.

Parallel to this, the field of organofluorine chemistry was taking root. An early landmark was the synthesis of benzotrifluoride by Frédéric Swarts in 1892. The first investigation into the biological activity of trifluoromethyl compounds was conducted by F. Lehmann in 1927. The introduction of fluorine into medicinal chemistry gained significant momentum in the late 1950s, recognized for its ability to modulate various molecular properties.

The deliberate convergence of these two fields, leading to the synthesis and investigation of trifluoromethylated benzimidazoles, represents a more recent chapter in drug discovery, driven by the quest for compounds with enhanced efficacy and drug-like properties. The first synthesis of 2-(trifluoromethyl)imidazole was reported in 1978, paving the way for the exploration of its benzannulated analogue.

Synthetic Strategies: Crafting the Core Structure

The synthesis of the 2-(trifluoromethyl)benzimidazole core is most commonly achieved through the Phillips cyclocondensation reaction. This method involves the reaction of a substituted o-phenylenediamine with trifluoroacetic acid.

Experimental Protocol: Synthesis of 2-(Trifluoromethyl)-1H-benzo[d]imidazole

A general procedure for the synthesis of the core trifluoromethylated benzimidazole scaffold is as follows:

-

Reactants:

-

o-Phenylenediamine (1.0 eq)

-

Trifluoroacetic acid (1.5 eq)

-

Hydrochloric acid (catalytic amount)

-

-

Procedure:

-

A mixture of o-phenylenediamine and trifluoroacetic acid is heated under reflux in the presence of a catalytic amount of concentrated hydrochloric acid.

-

The reaction is monitored by thin-layer chromatography (TLC).

-

Upon completion, the reaction mixture is cooled and neutralized with a saturated solution of sodium bicarbonate.

-

The crude product is extracted with a suitable organic solvent, such as ethyl acetate.

-

The organic layer is dried over anhydrous sodium sulfate and concentrated under reduced pressure.

-

The resulting solid is purified by recrystallization from a suitable solvent like ethanol to afford the pure 2-(trifluoromethyl)-1H-benzo[d]imidazole.

-

This core scaffold can be further functionalized at the N1 position or on the benzene ring to generate a diverse library of derivatives with varied biological activities.

Therapeutic Applications and Biological Activities

The introduction of the trifluoromethyl group has led to the discovery of benzimidazole derivatives with a wide spectrum of therapeutic applications, including anticancer, antimicrobial, antiviral, and kinase inhibitory activities.

Anticancer Activity

Trifluoromethylated benzimidazoles have demonstrated significant potential as anticancer agents, acting through various mechanisms.

-

EGFR/VEGFR2 Dual Inhibition: Certain N-substituted-2-(trifluoromethyl)benzimidazoles have been identified as potent dual inhibitors of Epidermal Growth Factor Receptor (EGFR) and Vascular Endothelial Growth Factor Receptor 2 (VEGFR2), key kinases involved in tumor growth and angiogenesis.

-

Ferroptosis Induction: A novel class of 2-(trifluoromethyl)benzimidazole derivatives has been discovered to induce ferroptosis, a form of regulated cell death, by inhibiting the cystine/glutamate antiporter (system Xc-). This presents a promising new strategy for cancer therapy.

Table 1: Anticancer Activity of Selected Trifluoromethylated Benzimidazoles

| Compound ID | Target/Mechanism | Cell Line | IC50 (µM) |

| FA16 | System Xc- inhibitor (Ferroptosis inducer) | HepG2 | Single-digit µM |

| Compound 7d | EGFR/VEGFR2 inhibitor | MCF-7 | 0.51 |

Antimicrobial and Antiviral Activity

The benzimidazole scaffold is a well-established pharmacophore in antimicrobial and antiviral drug discovery. The addition of a trifluoromethyl group has been shown to enhance these activities.

-

Antibacterial and Antifungal Activity: Various fluorinated benzimidazole derivatives have exhibited potent activity against a range of bacterial and fungal strains. For instance, certain 2-(m-fluorophenyl)-benzimidazole derivatives have shown significant activity against Bacillus subtilis.

-

Antiviral Activity: Trifluoromethylthiolane derivatives have demonstrated the ability to inhibit the reproduction of Herpes Simplex Virus type 1 (HSV-1). While not a benzimidazole, this highlights the potential of the trifluoromethyl group in antiviral design. Some benzimidazole derivatives have shown potent activity against Respiratory Syncytial Virus (RSV), with EC50 values as low as 20 nM.

Table 2: Antimicrobial and Antiviral Activity of Selected Trifluoromethylated Benzimidazoles and Related Compounds

| Compound Class/ID | Activity | Organism/Virus | MIC/EC50 |

| 2-(m-fluorophenyl)-benzimidazole derivatives | Antibacterial | Bacillus subtilis | 7.81 µg/mL |

| Fluorinated benzimidazole derivative | Antibacterial | Gram-negative bacteria | 31.25 µg/mL |

| 1-substituted-2-[(benzotriazol-1/2-yl)methyl]benzimidazoles | Antiviral | Respiratory Syncytial Virus (RSV) | as low as 20 nM |

Kinase Inhibition

The dysregulation of protein kinases is a hallmark of many diseases, particularly cancer. Trifluoromethylated benzimidazoles have emerged as promising kinase inhibitors. The trifluoromethyl group can form favorable interactions within the kinase ATP-binding pocket, contributing to enhanced potency and selectivity.

Table 3: Kinase Inhibitory Activity of Selected Trifluoromethylated Benzimidazoles

| Compound ID | Target Kinase | IC50 (nM) |

| S6K1 Inhibitor (V) | S6K1 | Potent Inhibition (Specific IC50 not provided) |

Experimental Protocols for Biological Evaluation

In Vitro Cytotoxicity Assay (MTT Assay)

This protocol is used to assess the cytotoxic effects of compounds on cancer cell lines.

-

Cell Seeding: Cancer cells are seeded in 96-well plates at a specific density and allowed to adhere overnight.

-

Compound Treatment: The cells are treated with various concentrations of the test compounds (e.g., trifluoromethylated benzimidazoles) and a vehicle control (e.g., DMSO).

-

Incubation: The plates are incubated for a specified period (e.g., 48 or 72 hours).

-

MTT Addition: MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution is added to each well and incubated to allow the formation of formazan crystals by metabolically active cells.

-

Solubilization: The formazan crystals are dissolved in a solubilization solution (e.g., DMSO or a solution of SDS in HCl).

-

Absorbance Measurement: The absorbance is measured at a specific wavelength (e.g., 570 nm) using a microplate reader.

-

Data Analysis: The percentage of cell viability is calculated relative to the vehicle control, and the IC50 value (the concentration of compound that inhibits cell growth by 50%) is determined.

In Vitro Antimicrobial Susceptibility Testing (Broth Microdilution)

This protocol determines the minimum inhibitory concentration (MIC) of a compound against various microbial strains.

-

Inoculum Preparation: A standardized inoculum of the microbial strain is prepared in a suitable broth medium.

-

Compound Dilution: The test compounds are serially diluted in the broth medium in a 96-well microtiter plate.

-

Inoculation: Each well is inoculated with the prepared microbial suspension.

-

Incubation: The plates are incubated under appropriate conditions (temperature and time) for microbial growth.

-

MIC Determination: The MIC is determined as the lowest concentration of the compound that completely inhibits the visible growth of the microorganism.

Signaling Pathways and Mechanisms of Action

The diverse biological activities of trifluoromethylated benzimidazoles stem from their ability to modulate various cellular signaling pathways.

EGFR/VEGFR2 Signaling Pathway in Cancer

Trifluoromethylated benzimidazoles that act as dual EGFR/VEGFR2 inhibitors interfere with downstream signaling cascades crucial for cancer cell proliferation, survival, and angiogenesis.

Caption: Inhibition of EGFR and VEGFR2 signaling by trifluoromethylated benzimidazoles.

Ferroptosis Induction Pathway

Trifluoromethylated benzimidazoles that induce ferroptosis act by inhibiting the system Xc- transporter, leading to glutathione depletion and an accumulation of lipid reactive oxygen species (ROS).

A Technical Guide to Quantum Chemical Calculations for 2-Trifluoromethyl-1H-benzoimidazole-5-carboxylic acid

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the quantum chemical calculations for 2-Trifluoromethyl-1H-benzoimidazole-5-carboxylic acid. This document details the theoretical framework, computational methodologies, and expected molecular properties based on established computational studies of analogous benzimidazole derivatives. The information presented herein is intended to guide researchers in performing and interpreting computational analyses of this and similar molecules for applications in drug design and materials science.

Introduction

Benzimidazole derivatives are a significant class of heterocyclic compounds with a wide range of biological activities and applications in medicinal chemistry.[1] The introduction of a trifluoromethyl group and a carboxylic acid moiety to the benzimidazole scaffold can significantly alter its electronic properties, reactivity, and potential as a therapeutic agent. Quantum chemical calculations provide a powerful tool to understand the molecular structure, electronic behavior, and spectroscopic properties of this compound, offering insights that can guide experimental research and drug development.[1][2]

Computational Methodologies

The primary method for quantum chemical calculations on benzimidazole derivatives is Density Functional Theory (DFT).[2][3] This approach offers a good balance between computational cost and accuracy for molecules of this size.

Software

Commonly used software packages for these calculations include Gaussian, ORCA, and Spartan. These programs allow for the implementation of various theoretical models and basis sets.

Theoretical Model and Basis Set

A widely accepted and effective combination for studying benzimidazole derivatives is the B3LYP (Becke, 3-parameter, Lee-Yang-Parr) exchange-correlation functional with the 6-311++G(d,p) basis set.[3][4] This level of theory has been shown to provide reliable results for optimized geometries, vibrational frequencies, and electronic properties of similar compounds.[3]

Experimental Protocols: Computational Workflow

A typical computational workflow for analyzing this compound is as follows:

-

Molecular Structure Input: The initial 3D structure of the molecule is built using a molecular editor.

-

Geometry Optimization: The initial structure is optimized to find the lowest energy conformation. This is a critical step to ensure that all subsequent calculations are performed on a stable structure.

-

Frequency Analysis: Vibrational frequencies are calculated to confirm that the optimized structure corresponds to a true energy minimum (i.e., no imaginary frequencies). These calculations also provide theoretical infrared (IR) and Raman spectra.

-

Electronic Property Calculation: Key electronic properties such as the Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO) energies, molecular electrostatic potential (MEP), and Mulliken atomic charges are calculated.

-

Spectroscopic Analysis: Theoretical NMR (¹H and ¹³C) and UV-Vis spectra can be simulated to aid in the interpretation of experimental data.

Caption: A flowchart illustrating the typical computational workflow.

Molecular Structure and Geometry

Caption: A 2D representation of the molecular structure.

Optimized Geometrical Parameters

The following table presents representative theoretical values for bond lengths and bond angles of the core benzimidazole structure, based on calculations of similar molecules.[5]

| Parameter | Bond Length (Å) | Parameter | Bond Angle (°) |

| N1-C2 | 1.38 | N1-C2-N3 | 109.5 |

| C2-N3 | 1.38 | C2-N1-C7a | 105.5 |

| N1-C7a | 1.39 | N1-C7a-C4 | 131.0 |

| C4-C5 | 1.39 | C4-C5-C6 | 120.0 |

| C5-C6 | 1.40 | C5-C6-C7 | 120.0 |

| C6-C7 | 1.39 | C6-C7-C7a | 120.0 |

| C7-C7a | 1.40 | C-C-COOH | 120.0 |

| C-CF3 | 1.49 | F-C-F | 109.5 |

Note: These are illustrative values and would be refined by specific calculations for the target molecule.

Electronic Properties

The electronic properties of a molecule are key to understanding its reactivity and potential for intermolecular interactions.

Frontier Molecular Orbitals (HOMO-LUMO)

The Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO) are crucial for determining the electronic transition properties and reactivity of a molecule. The energy gap between the HOMO and LUMO (ΔE) is an indicator of chemical stability.[6]

| Property | Energy (eV) |

| HOMO | -6.5 to -7.5 |

| LUMO | -1.5 to -2.5 |

| HOMO-LUMO Gap (ΔE) | 4.5 to 5.5 |

Note: These are estimated energy ranges based on similar benzimidazole derivatives.

Caption: A diagram illustrating the HOMO-LUMO energy gap.

Molecular Electrostatic Potential (MEP)

The Molecular Electrostatic Potential (MEP) map provides a visualization of the charge distribution on the molecule's surface. It helps identify electrophilic and nucleophilic sites, which is crucial for predicting non-covalent interactions.

Vibrational Analysis

Theoretical vibrational analysis provides insights into the infrared (IR) and Raman spectra of the molecule. The calculated frequencies can be compared with experimental data to confirm the molecular structure.

| Vibrational Mode | Calculated Frequency (cm⁻¹) |

| N-H stretch | ~3400-3500 |

| C-H stretch (aromatic) | ~3000-3100 |

| C=O stretch (carboxylic acid) | ~1700-1750 |

| C=N stretch (imidazole) | ~1600-1650 |

| C-F stretch | ~1100-1300 |

Note: These are characteristic frequency ranges and would be precisely determined by calculation.

Conclusion

Quantum chemical calculations offer a robust framework for elucidating the molecular properties of this compound. By employing Density Functional Theory, researchers can gain detailed insights into the molecule's geometry, electronic structure, and spectroscopic characteristics. This theoretical data is invaluable for guiding the synthesis, characterization, and application of this and related compounds in drug discovery and materials science. While this guide provides a comprehensive overview of the methodologies and expected results, specific calculations on the title compound are necessary to obtain precise quantitative data.

References

- 1. researchgate.net [researchgate.net]

- 2. Design, Synthesis, DFT, docking Studies, and antimicrobial evaluation of novel benzimidazole containing sulphonamide derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. researchgate.net [researchgate.net]

- 4. researchgate.net [researchgate.net]

- 5. researchgate.net [researchgate.net]

- 6. pubs.acs.org [pubs.acs.org]

The Expanding Therapeutic Landscape of Novel Benzimidazole Derivatives: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

The benzimidazole scaffold, a heterocyclic aromatic organic compound, continues to be a privileged structure in medicinal chemistry due to its versatile biological activities.[1] Its structural similarity to naturally occurring purine nucleotides allows it to interact with various biopolymers, leading to a broad spectrum of pharmacological effects.[2][3] This technical guide provides an in-depth overview of the recent advancements in the potential biological activities of novel benzimidazole derivatives, with a focus on their anticancer, antimicrobial, antiviral, and anti-inflammatory properties.

Anticancer Activity: Targeting Multiple Hallmarks of Cancer

Novel benzimidazole derivatives have emerged as promising candidates in oncology, demonstrating the ability to interfere with multiple pathways crucial for cancer cell growth and survival.[4][5]

Mechanisms of Action

The anticancer effects of benzimidazole derivatives are multifaceted and include:

-

Disruption of Microtubule Dynamics: A key mechanism of action is the inhibition of tubulin polymerization, which disrupts microtubule formation. This leads to cell cycle arrest, particularly in the G2/M phase, and ultimately induces apoptosis.[4][5] This mode of action is particularly effective against rapidly dividing cancer cells.[4]

-

DNA and Topoisomerase Intercalation: Certain derivatives can intercalate with DNA or inhibit topoisomerase enzymes, which are essential for DNA replication and transcription, thereby impeding cancer cell proliferation.[1][4]

-

Kinase Inhibition: Benzimidazole derivatives have been shown to inhibit various oncogenic kinases. Notably, they can disrupt critical signaling pathways like the PI3K/AKT and MAPK pathways, which are frequently dysregulated in cancer and play a pivotal role in cell growth, proliferation, and survival.[4][6] Some derivatives also exhibit inhibitory activity against Epidermal Growth Factor Receptor (EGFR), a key target in cancer therapy.[6]

-

Induction of Apoptosis: Beyond cell cycle arrest, these compounds can trigger programmed cell death through various intrinsic and extrinsic apoptotic pathways.[1][7]

Quantitative Analysis of Anticancer Activity

The cytotoxic effects of novel benzimidazole derivatives have been evaluated against a panel of human cancer cell lines. The half-maximal inhibitory concentration (IC50), a measure of the potency of a substance in inhibiting a specific biological or biochemical function, is a standard metric for this assessment.

| Compound/Derivative | Cancer Cell Line | IC50 (µM) | Reference |

| Benzimidazole-triazole hybrid 5a | HCT-116 (Colon) | 3.87 | [7] |

| HepG2 (Liver) | - | [7] | |

| MCF-7 (Breast) | - | [7] | |

| HeLa (Cervical) | 8.34 | [7] | |

| Benzimidazole-linked oxadiazole 25a-b | MCF-7 (Breast) | 0.13 - 15.2 | [7] |

| MDA-MB231 (Breast) | - | [7] | |

| HepG2 (Liver) | - | [7] | |

| A549 (Lung) | - | [7] | |

| Benzimidazole with sulfonamide moiety 10 | MGC-803 (Gastric) | 1.02 - 5.40 | [7] |

| PC-3 (Prostate) | - | [7] | |

| MCF-7 (Breast) | - | [7] | |

| Benzimidazole-triazole hybrid 18 | A549 (Lung) | 0.63 | [7] |

| NCI-H460 (Lung) | 0.99 | [7] | |

| MCF-7 (Breast) | 1.3 | [7] | |

| MDA-MB-231 (Breast) | 0.94 | [7] | |

| Imidazo[1,5-a]pyridine-benzimidazole hybrid 5l | 60 human cancer cell lines | 0.43 - 7.73 (GI50) | [3] |

| 6,7-dimethoxy-N-(2-phenyl-1H-benzo[d]imidazole-6-yl)quinolin-4-amine derivative 12n | A549 (Lung) | 7.3 | [3] |

| MCF-7 (Breast) | 6.1 | [3] | |

| MKN-45 (Stomach) | 13.4 | [3] |

Antimicrobial Activity: A Renewed Arsenal Against Pathogens

With the rise of antimicrobial resistance, the development of new antimicrobial agents is a critical area of research. Benzimidazole derivatives have demonstrated significant activity against a broad spectrum of bacteria and fungi.[2][8][9]

Mechanisms of Action

The antimicrobial action of benzimidazoles is believed to involve the inhibition of essential microbial enzymes and disruption of cellular processes.[2] For fungi, some derivatives inhibit the biosynthesis of ergosterol, a vital component of the fungal cell membrane.[2]

Quantitative Analysis of Antimicrobial Activity

The Minimum Inhibitory Concentration (MIC), the lowest concentration of an antimicrobial agent that prevents the visible growth of a microorganism, is a key indicator of antimicrobial efficacy.

| Compound/Derivative | Microorganism | MIC (µg/mL) | Reference |

| Bis-benzimidazole 11d | Bacteria & Fungi | Comparable to Norfloxacin, Chloromycin, Fluconazole | [8] |

| 2-arylsubstituted benzimidazoles | Gram +ve & Gram-ve Bacteria | Significant activity | [10] |

| Benzimidazole derivative BM2 | Micrococcus luteus, Staphylococcus aureus, Enterobacter aerogenes, Escherichia coli | 12.5 - 25 | [9] |

| Aspergillus flavus, Aspergillus fumigatus, Fusarium solani | 12.5 - 25 | [9] | |

| Azolium salts & 2-aryl derivatives 1f, 1g, 1l, 1m, 2b, 2c | Enterococcus faecalis, Staphylococcus aureus, Escherichia coli, Pseudomonas aeruginosa, Candida albicans, Candida tropicals | 50 - 200 | [11] |

| Oxadiazole derivative 2 | Bacillus cereus | Highly active | [12] |

| Triazole derivative 4 | Bacillus cereus | Moderately active | [12] |

| Benzimidazole derivative 3c, 3m | Candida albicans | 24 | [13] |

| Benzimidazole derivative 3i, 3s | Candida albicans | 19 | [13] |

Antiviral Activity: Combating Viral Infections

The structural diversity of benzimidazole derivatives has also led to their investigation as potential antiviral agents.[7][14]

Mechanisms of Action

The antiviral mechanisms of benzimidazoles can vary depending on the virus. For some RNA viruses, they have been shown to inhibit RNA-dependent RNA polymerase, a crucial enzyme for viral replication.[15]

Quantitative Analysis of Antiviral Activity

The half-maximal effective concentration (EC50) is used to measure the potency of a drug in inhibiting viral replication.

| Compound/Derivative | Virus | EC50 (µM) | Reference |

| 2-benzylbenzimidazole derivatives (14 compounds) | Coxsackievirus B5 (CVB-5) | 9 - 17 | [16] |

| 2-benzylbenzimidazole derivatives (7 compounds) | Respiratory Syncytial Virus (RSV) | 5 - 15 | [16] |

| Benzimidazole derivative 1d | Zika Virus (ZIKV) | 7.5 | [17] |

| Benzimidazole derivative 1g | Zika Virus (ZIKV) | 6.1 | [17] |

| 2-phenylbenzimidazole derivative 36a | Vaccinia Virus (VV) | 0.1 | [17] |

| 2-phenylbenzimidazole derivatives 36b, 36c, 36d | Bovine Viral Diarrhea Virus (BVDV) | 0.8 - 1.5 | [17] |

| Benzimidazole hybrid 96a | Coxsackie virus | 0.026 | [15] |

| Benzimidazole hybrid 96d | HIV | 6.65 (µg/mL) | [15] |

| Benzimidazole hybrid 96e | HIV | 15.82 (µg/mL) | [15] |

Anti-inflammatory Activity: Modulating the Inflammatory Response

Chronic inflammation is a key driver of many diseases. Benzimidazole derivatives have shown promise as anti-inflammatory agents by targeting key inflammatory mediators.[16][18]

Mechanisms of Action

The anti-inflammatory effects of these compounds are attributed to their ability to inhibit the production of pro-inflammatory cytokines such as Tumor Necrosis Factor-alpha (TNF-α) and Interleukin-6 (IL-6).[18][19] Some derivatives also inhibit enzymes involved in the inflammatory cascade, like microsomal prostaglandin E2 synthase-1 (mPGES-1).[20][21]

Quantitative Analysis of Anti-inflammatory Activity

The inhibitory concentration (IC50) is used to quantify the effectiveness of these compounds in reducing the production of inflammatory markers.

| Compound/Derivative | Target | IC50 | Reference |

| Imidazopyridine derivative X10 | TNF-α & IL-6 release | Significant inhibition | [18] |

| Imidazopyridine derivative X12 | TNF-α & IL-6 release | Significant inhibition | [18] |

| Novel benzimidazole series | mPGES-1 | 0.27 - 7.0 nM | [20][21] |

| Compound 44 (AGU654) | mPGES-1 | 2.9 nM | [20][21] |

Key Experimental Protocols

Cytotoxicity Assessment: MTT Assay

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity. NAD(P)H-dependent cellular oxidoreductase enzymes reflect the number of viable cells present. These enzymes are capable of reducing the tetrazolium dye MTT to its insoluble formazan, which has a purple color.

-

Cell Seeding: Plate cells in a 96-well plate at a predetermined density and allow them to adhere overnight.

-

Compound Treatment: Treat the cells with various concentrations of the benzimidazole derivatives for a specified period (e.g., 24, 48, or 72 hours).

-

MTT Addition: Add MTT solution to each well and incubate for 2-4 hours to allow for the formation of formazan crystals.

-

Solubilization: Add a solubilizing agent (e.g., DMSO or a specialized buffer) to dissolve the formazan crystals.

-

Absorbance Measurement: Measure the absorbance of the solution at a wavelength of 570 nm using a microplate reader. The intensity of the purple color is directly proportional to the number of viable cells.

MTT Assay Experimental Workflow

Antimicrobial Susceptibility Testing: Agar Well Diffusion Method

The agar well diffusion method is a widely used technique to evaluate the antimicrobial activity of chemical agents.

Protocol Outline: [6][24][25][26]

-

Inoculum Preparation: Prepare a standardized suspension of the test microorganism.

-

Agar Plate Inoculation: Spread the microbial inoculum evenly over the surface of a sterile agar plate.

-

Well Creation: Create wells of a specific diameter in the agar using a sterile cork borer.

-

Compound Application: Add a defined volume of the benzimidazole derivative solution at a known concentration into each well. A positive control (standard antibiotic) and a negative control (solvent) should be included.

-

Incubation: Incubate the plates under appropriate conditions for the test microorganism.

-

Zone of Inhibition Measurement: Measure the diameter of the clear zone around each well where microbial growth has been inhibited. The size of the zone is indicative of the antimicrobial activity.

Agar Well Diffusion Experimental Workflow

Anti-inflammatory Activity Assessment: Cytokine Inhibition Assay

This assay measures the ability of a compound to inhibit the production of pro-inflammatory cytokines like TNF-α and IL-6 from immune cells stimulated with an inflammatory agent like lipopolysaccharide (LPS).

-

Cell Culture: Culture immune cells (e.g., macrophages like RAW 264.7) in a multi-well plate.

-

Pre-treatment: Pre-treat the cells with different concentrations of the benzimidazole derivatives for a short period.

-

Stimulation: Stimulate the cells with LPS to induce the production of inflammatory cytokines.

-

Incubation: Incubate the cells for a sufficient time to allow for cytokine secretion into the cell culture supernatant.

-

Supernatant Collection: Collect the cell culture supernatant.

-

Cytokine Quantification: Measure the concentration of TNF-α and IL-6 in the supernatant using an Enzyme-Linked Immunosorbent Assay (ELISA) kit.

Signaling Pathways Targeted by Benzimidazole Derivatives

PI3K/Akt Signaling Pathway

The PI3K/Akt pathway is a crucial intracellular signaling cascade that regulates cell growth, proliferation, survival, and metabolism. Its dysregulation is a common feature in many cancers. Benzimidazole derivatives can inhibit this pathway, leading to the suppression of tumor growth.

PI3K/Akt Signaling Pathway Inhibition

MAPK/ERK Signaling Pathway

The MAPK/ERK pathway is another critical signaling cascade that transmits signals from cell surface receptors to the DNA in the nucleus, controlling fundamental cellular processes like proliferation, differentiation, and survival. Its aberrant activation is a hallmark of many cancers.

References

- 1. researchgate.net [researchgate.net]

- 2. benchchem.com [benchchem.com]

- 3. Benzimidazole and its derivatives as cancer therapeutics: The potential role from traditional to precision medicine - PMC [pmc.ncbi.nlm.nih.gov]

- 4. researchgate.net [researchgate.net]

- 5. A comprehensive pathway map of epidermal growth factor receptor signaling - PMC [pmc.ncbi.nlm.nih.gov]

- 6. botanyjournals.com [botanyjournals.com]

- 7. Benzimidazole scaffold as a potent anticancer agent with different mechanisms of action (2016–2023) - PMC [pmc.ncbi.nlm.nih.gov]

- 8. researchgate.net [researchgate.net]

- 9. creative-diagnostics.com [creative-diagnostics.com]

- 10. researchgate.net [researchgate.net]

- 11. Epidermal growth factor receptor - Wikipedia [en.wikipedia.org]

- 12. MAPK/ERK pathway - Wikipedia [en.wikipedia.org]

- 13. tandfonline.com [tandfonline.com]

- 14. p38 MAPK Signaling | Cell Signaling Technology [cellsignal.com]

- 15. Synthesis and SARs of benzimidazoles: insights into antimicrobial innovation (2018–2024) - PMC [pmc.ncbi.nlm.nih.gov]

- 16. Antiviral activity of benzimidazole derivatives. III. Novel anti-CVB-5, anti-RSV and anti-Sb-1 agents - PubMed [pubmed.ncbi.nlm.nih.gov]

- 17. Imidazole derivatives: Impact and prospects in antiviral drug discovery - PMC [pmc.ncbi.nlm.nih.gov]

- 18. Synthesis and SARs of benzimidazoles: insights into antimicrobial innovation (2018–2024) - RSC Advances (RSC Publishing) DOI:10.1039/D5RA00819K [pubs.rsc.org]

- 19. Synthesis and Anti-inflammatory Evaluation of Novel Benzimidazole and Imidazopyridine Derivatives - PMC [pmc.ncbi.nlm.nih.gov]

- 20. Novel benzimidazole hybrids: design, synthesis, mechanistic studies, antifungal potential and molecular dynamics - PMC [pmc.ncbi.nlm.nih.gov]

- 21. researchgate.net [researchgate.net]

- 22. researchhub.com [researchhub.com]

- 23. broadpharm.com [broadpharm.com]

- 24. hereditybio.in [hereditybio.in]

- 25. Methods for in vitro evaluating antimicrobial activity: A review - PMC [pmc.ncbi.nlm.nih.gov]

- 26. chemistnotes.com [chemistnotes.com]

- 27. benchchem.com [benchchem.com]

The Trifluoromethyl Group: A Linchpin in the Bioactivity of Benzimidazole Scaffolds

A Technical Guide for Researchers and Drug Development Professionals

The strategic incorporation of the trifluoromethyl (CF3) group into the benzimidazole scaffold has emerged as a powerful tool in medicinal chemistry, profoundly enhancing the therapeutic potential of this privileged heterocyclic core. This technical guide delves into the multifaceted role of the CF3 group in modulating the bioactivity of benzimidazole derivatives, offering insights into its influence on physicochemical properties and its impact on a range of biological targets. This document provides a comprehensive overview of quantitative bioactivity data, experimental methodologies, and the underlying signaling pathways, serving as a resource for researchers and scientists in the field of drug discovery and development.

The Physicochemical Impact of Trifluoromethylation

The introduction of a trifluoromethyl group imparts a unique combination of properties to the benzimidazole molecule, which are central to its enhanced bioactivity. These include:

-

Increased Lipophilicity: The highly electronegative fluorine atoms render the CF3 group significantly lipophilic.[1][2] This enhanced lipophilicity can improve a drug's ability to traverse biological membranes, leading to better absorption and distribution within the body.[1][2]

-

Enhanced Metabolic Stability: The carbon-fluorine bond is one of the strongest single bonds in organic chemistry, making the CF3 group resistant to metabolic degradation by enzymes such as cytochrome P450.[1] This often results in a longer half-life for drugs containing this moiety.[1]

-

Modulation of Electronic Properties: The trifluoromethyl group is a potent electron-withdrawing group.[1][3] This property can significantly alter the electronic environment of the benzimidazole ring system, influencing its interaction with biological targets.[1][3] The electronegativity of the CF3 group is often described as intermediate between that of fluorine and chlorine.[4]

-

Bioisosterism: The CF3 group is often used as a bioisostere for a methyl or chloro group.[4] This substitution can be used to fine-tune the steric and electronic properties of a lead compound or to protect a reactive methyl group from metabolic oxidation.[4]

Bioactivity Profile of Trifluoromethylated Benzimidazoles

The incorporation of the trifluoromethyl group has led to the development of benzimidazole derivatives with a broad spectrum of biological activities, including antimicrobial, anticancer, antiviral, and antiparasitic effects.

Antimicrobial Activity

Trifluoromethylated benzimidazoles have demonstrated significant potential as antimicrobial agents. Studies have shown their efficacy against various strains of bacteria and fungi. For instance, certain 2-(trifluoromethyl)-1H-benzimidazole derivatives have shown promising activity against Staphylococcus aureus and Bacillus cereus.[5] Notably, some compounds have exhibited potent antifungal activity against Candida albicans.[6]

Anticancer Activity

The anticancer potential of trifluoromethylated benzimidazoles is a rapidly growing area of research. These compounds have been shown to induce apoptosis, block cell cycle progression, and inhibit key signaling pathways implicated in cancer. For example, a series of N-alkyl-2-(2-(trifluoromethyl)-1H-benzimidazol-1-yl)acetamides were evaluated for their cytotoxicity against MCF-7 breast cancer cells, with some compounds showing potent activity.[7] The structural similarity of benzimidazoles to purine nucleosides allows them to interact with various biological targets involved in cancer progression.[8][9]

Antiviral Activity

Several 2-(trifluoromethyl)benzimidazole derivatives have been identified as having interesting levels of antiviral activity.[10] Research has explored their efficacy against a range of RNA and DNA viruses.[10]

Antiparasitic Activity

Benzimidazole derivatives, including those with trifluoromethyl substitutions, are well-known for their antihelminthic properties.[11] A series of 2-(trifluoromethyl)-1H-benzimidazole derivatives have been synthesized and evaluated for their in vitro activity against various protozoan parasites, showing potent activity.[12] Specifically, 2,5(6)-bis(trifluoromethyl)-1H-benzimidazole was found to be significantly more active than the standard drug albendazole against Trichomonas vaginalis.[13]

Quantitative Bioactivity Data

The following table summarizes the quantitative bioactivity data for a selection of trifluoromethylated benzimidazole derivatives from various studies.

| Compound ID/Description | Target Organism/Cell Line | Bioactivity Metric (IC50/MIC in µM) | Reference |

| Antimicrobial Agents | |||

| 2-(m-fluorophenyl)-benzimidazole derivative 14 | Bacillus subtilis | MIC: 7.81 µg/mL | [14] |

| 2-(m-fluorophenyl)-benzimidazole derivative 18 | Gram-negative bacteria | MIC: 31.25 µg/mL | [14] |

| Compound with trifluoromethyl substituent 40 | Candida albicans | Highest antifungal activity in its series | [6] |

| Anticancer Agents | |||

| N-alkyl-2-(2-(trifluoromethyl)-1H-benzimidazol-1-yl)acetamide 7d | MCF-7 (Breast Cancer) | IC50: 0.51 | [7] |

| Doxorubicin (Reference) | MCF-7 (Breast Cancer) | IC50: 2.12 | [7] |

| Antiparasitic Agents | |||

| 2,5(6)-bis(trifluoromethyl)-1H-benzimidazole 4 | Trichomonas vaginalis | 14 times more active than albendazole | [13] |

| 2,5(6)-bis(trifluoromethyl)-1H-benzimidazole 4 | Plasmodium falciparum (W2 strain) | IC50: 5.98 | [13] |

| 2,5(6)-bis(trifluoromethyl)-1H-benzimidazole 4 | Plasmodium falciparum (D6 strain) | IC50: 6.12 | [13] |

| Various 2-(trifluoromethyl)-1H-benzimidazole derivatives | Giardia intestinalis, Trichomonas vaginalis | IC50 < 1 | [13] |

Experimental Protocols

The evaluation of the bioactivity of trifluoromethylated benzimidazole derivatives typically involves a series of standardized in vitro and in vivo assays.

General Synthesis Workflow

The synthesis of these compounds often follows a general workflow, starting from commercially available materials and proceeding through several key reaction steps.

Caption: General workflow for the synthesis and evaluation of trifluoromethylated benzimidazoles.

Antimicrobial Susceptibility Testing

-

Broth Microdilution Method: This is a standard method used to determine the Minimum Inhibitory Concentration (MIC) of a compound. A serial dilution of the test compound is prepared in a liquid growth medium in a 96-well microtiter plate. Each well is then inoculated with a standardized suspension of the target microorganism. The plates are incubated under appropriate conditions, and the MIC is determined as the lowest concentration of the compound that visibly inhibits microbial growth.

-

Disk Diffusion Method: A filter paper disk impregnated with a known concentration of the test compound is placed on an agar plate that has been uniformly inoculated with the target microorganism. The plate is then incubated. The diameter of the zone of inhibition around the disk, where microbial growth is prevented, is measured to assess the antimicrobial activity.

In Vitro Cytotoxicity Assays

-

MTT Assay: This colorimetric assay is commonly used to assess the metabolic activity of cells and, by extension, their viability. Cells are seeded in 96-well plates and treated with various concentrations of the test compound. After an incubation period, a solution of 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) is added. Viable cells with active metabolism reduce the yellow MTT to a purple formazan product. The amount of formazan produced is proportional to the number of viable cells and is quantified by measuring the absorbance at a specific wavelength. The IC50 value, the concentration of the compound that inhibits cell growth by 50%, is then calculated.[7]

Signaling Pathways and Mechanisms of Action

Trifluoromethylated benzimidazoles exert their anticancer effects through the modulation of various signaling pathways.

Caption: Inhibition of key cancer signaling pathways by trifluoromethylated benzimidazoles.

As depicted in the diagram, these compounds can act as inhibitors of key receptor tyrosine kinases like EGFR and VEGFR2, thereby blocking downstream signaling cascades such as the Ras/Raf/MEK/ERK and PI3K/Akt/mTOR pathways, which are crucial for cancer cell proliferation and survival.[7] Furthermore, some derivatives have been shown to induce apoptosis by modulating the expression of pro-apoptotic (e.g., Bax) and anti-apoptotic (e.g., Bcl-2) proteins and activating caspases.

Conclusion

The trifluoromethyl group plays a pivotal role in shaping the bioactivity of benzimidazole derivatives. Its unique physicochemical properties enhance the drug-like characteristics of the benzimidazole scaffold, leading to compounds with potent and diverse therapeutic activities. The continued exploration of structure-activity relationships and mechanisms of action of trifluoromethylated benzimidazoles holds significant promise for the development of novel and effective therapeutic agents for a wide range of diseases. This guide provides a foundational understanding for researchers to build upon in their quest for next-generation pharmaceuticals.

References

- 1. nbinno.com [nbinno.com]

- 2. The Role of Trifluoromethyl and Trifluoromethoxy Groups in Medicinal Chemistry: Implications for Drug Design - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Superelectrophiles and the effects of trifluoromethyl substituents - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Trifluoromethyl group - Wikipedia [en.wikipedia.org]

- 5. researchgate.net [researchgate.net]

- 6. A Comprehensive Account on Recent Progress in Pharmacological Activities of Benzimidazole Derivatives - PMC [pmc.ncbi.nlm.nih.gov]

- 7. nchr.elsevierpure.com [nchr.elsevierpure.com]

- 8. researchgate.net [researchgate.net]

- 9. Benzimidazole and its derivatives as cancer therapeutics: The potential role from traditional to precision medicine - PMC [pmc.ncbi.nlm.nih.gov]

- 10. Antiviral activity of benzimidazole derivatives. III. Novel anti-CVB-5, anti-RSV and anti-Sb-1 agents - PubMed [pubmed.ncbi.nlm.nih.gov]

- 11. Synthesis and Evaluation of Selected Benzimidazole Derivatives as Potential Antimicrobial Agents - PMC [pmc.ncbi.nlm.nih.gov]

- 12. Synthesis and biological activity of 2-(trifluoromethyl)-1H-benzimidazole derivatives against some protozoa and Trichinella spiralis - PubMed [pubmed.ncbi.nlm.nih.gov]

- 13. Synthesis and antiprotozoal activity of some 2-(trifluoromethyl)-1H-benzimidazole bioisosteres - PubMed [pubmed.ncbi.nlm.nih.gov]

- 14. acgpubs.org [acgpubs.org]

literature review on 2-substituted benzimidazole-5-carboxylic acids

An In-depth Technical Guide on 2-Substituted Benzimidazole-5-Carboxylic Acids

Executive Summary

The benzimidazole scaffold, a fusion of benzene and imidazole rings, is a privileged structure in medicinal chemistry due to its diverse pharmacological properties and its presence in vital biomolecules like Vitamin B12.[1][2] This technical guide provides a comprehensive literature review on a specific, highly promising subclass: 2-substituted benzimidazole-5-carboxylic acids. These compounds have garnered significant attention for their potent anticancer, antimicrobial, and antiviral activities.[3][4][5] This document details their synthesis, summarizes their biological activities with quantitative data, outlines key experimental protocols, and explores their mechanisms of action and structure-activity relationships (SAR). It is intended for researchers, scientists, and professionals in the field of drug development seeking to leverage this versatile chemical scaffold.

Introduction to the Benzimidazole Scaffold

Benzimidazole derivatives are a cornerstone of heterocyclic chemistry and drug discovery, exhibiting a vast range of biological activities including anti-inflammatory, anticancer, antiviral, antimicrobial, and antihypertensive effects.[6][7][8] The structural versatility of the benzimidazole ring system, particularly the ease of substitution at the 2-position, allows for the fine-tuning of its pharmacological profile.[8][9] The addition of a carboxylic acid group at the 5-position often enhances solubility and provides an additional site for interaction with biological targets, making 2-substituted benzimidazole-5-carboxylic acids particularly attractive for therapeutic development.[10]

Synthesis of 2-Substituted Benzimidazole-5-Carboxylic Acids

The primary method for synthesizing this class of compounds is the Phillips-Ladenburg reaction, which involves the condensation of an o-phenylenediamine derivative with a carboxylic acid or its equivalent, such as an aldehyde.[11]

General Synthetic Pathway

A common and effective route involves a two-step process: first, the condensation of methyl 3,4-diaminobenzoate with a substituted aldehyde, followed by the hydrolysis of the resulting methyl ester to yield the final carboxylic acid product.[10] This oxidative condensation can be carried out using various reagents and conditions.[10]

Caption: General synthesis workflow for 2-substituted benzimidazole-5-carboxylic acids.

Experimental Protocol: Synthesis of 2-(Substituted)-3H-benzimidazole-5-carboxylic acids[10]

This protocol is adapted from the work of Satam et al. for the synthesis of fluorescent benzimidazole derivatives.[10]

Step 1: Synthesis of Methyl 2-(substituted)-3H-benzo[d]imidazole-5-carboxylate (Ester Intermediate)

-

A mixture of methyl 3,4-diaminobenzoate (1.0 eq) and a substituted aldehyde (1.0 eq) is prepared in a suitable solvent (e.g., nitrobenzene or DMSO).

-